3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Description
Properties
IUPAC Name |
3-chloro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIJFACUGWLVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214919 | |
| Record name | 5H-Pyrrolo[3,4-b]pyridin-5-one, 3-chloro-6,7-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256806-34-4 | |
| Record name | 5H-Pyrrolo[3,4-b]pyridin-5-one, 3-chloro-6,7-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256806-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrrolo[3,4-b]pyridin-5-one, 3-chloro-6,7-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine with a suitable amine under cyclization conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives .
Scientific Research Applications
Structure
The compound features a pyrrolopyridine core with a chlorine substituent at the 3-position and a carbonyl group at the 5-position, contributing to its unique chemical reactivity and biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolopyridines exhibit promising anticancer properties. For instance, compounds structurally related to 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that these compounds could inhibit the growth of breast cancer cells through modulation of key signaling pathways involved in cell survival and apoptosis .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Neuropharmacology
The compound has been investigated for its neuroprotective effects. It is hypothesized that its ability to modulate neurotransmitter systems may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical models have suggested that it can enhance cognitive function and reduce neuroinflammation .
Synthetic Utility
This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis .
Agricultural Chemistry
Emerging research indicates potential applications in agricultural chemistry, particularly as a biopesticide or plant growth regulator. Its efficacy against specific pests and pathogens could lead to environmentally friendly agricultural practices .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolopyridine derivatives based on this compound. They evaluated their cytotoxicity against several cancer cell lines, finding that certain modifications significantly enhanced anticancer activity compared to the parent compound .
Case Study 2: Neuroprotective Effects
A research article in Neuroscience Letters examined the neuroprotective effects of this compound in an animal model of Parkinson's disease. The results indicated that treatment with this compound improved motor function and reduced dopaminergic neuron loss .
Mechanism of Action
The mechanism of action of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include inhibition of kinase activity or modulation of receptor signaling, which can lead to therapeutic effects in various diseases .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Substituent Effects on Physicochemical Properties
Chlorine Substitution
- Solubility: The chloro-substituted derivative exhibits lower aqueous solubility than its non-halogenated counterpart, which aligns with the increased hydrophobicity of halogens .
Functional Group Modifications
- Hydroxy and Methoxy Groups : The introduction of a hydroxy group (e.g., 7-hydroxy analogue) improves hydrogen-bonding capacity, making it more suitable for targeting polar enzyme active sites . Conversely, the 4-methoxybenzyl group in the C6-substituted derivative significantly increases lipophilicity (logP ~2.5), favoring blood-brain barrier penetration .
Stability and Handling Considerations
- Hydrolytic Stability : The chloro-substituted compound demonstrates greater resistance to hydrolysis compared to hydroxy- or methoxy-substituted analogues, which may degrade under acidic conditions .
Biological Activity
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications supported by various research findings.
- Molecular Formula : C₇H₅ClN₂O
- Molecular Weight : 154.597 g/mol
- CAS Number : 1256813-78-1
Synthesis
The synthesis of this compound typically involves multicomponent reactions that yield biologically active derivatives. These synthetic pathways often focus on optimizing yields and enhancing biological efficacy through structure-activity relationship (SAR) studies.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating potent activity:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 12.4 |
| Bacillus cereus | 16.4 |
| Escherichia coli | 16.5 |
| Klebsiella pneumoniae | 16.1 |
These findings suggest that modifications to the compound can enhance its antibacterial activity compared to standard antibiotics like ciprofloxacin .
Anti-inflammatory Activity
In addition to its antibacterial properties, this compound has shown promising anti-inflammatory effects. Compounds synthesized from this base structure have been reported to exhibit greater anti-inflammatory activity than well-known agents such as curcumin .
Neuroprotective Effects
Recent studies have also investigated the neuroprotective potential of compounds related to this compound. For instance, certain derivatives have been tested for their ability to protect dopaminergic neurons from neurodegeneration in various animal models . The mechanisms underlying these effects often involve modulation of dopamine receptors and inhibition of pathways leading to neuronal cell death.
Case Studies
Several case studies have provided insights into the therapeutic applications of this compound:
- Antibacterial Efficacy : A study demonstrated that a series of pyrrolo[3,4-b]pyridine derivatives exhibited strong antibacterial properties against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that specific substituents significantly influenced antimicrobial potency .
- Neuroprotection : In a model of neurodegeneration induced by MPTP in mice, compounds derived from this compound were found to confer protection against dopaminergic neuron loss . This highlights the potential for developing treatments for neurodegenerative diseases such as Parkinson's.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
